Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
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Overview
Description
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is a synthetic organic compound belonging to the class of thiazepanes Thiazepanes are heterocyclic compounds containing a seven-membered ring with nitrogen and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide typically involves the reaction of 2-chlorobenzylamine with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with sulfur and subsequent oxidation. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: 0-25°C for initial reactions, followed by heating to 80-100°C for cyclization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides and sulfones
Reduction: Formation of thiazepane derivatives with reduced sulfur oxidation states
Substitution: Nucleophilic substitution reactions at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3) or potassium cyanide (KCN)
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Thiazepane derivatives
Substitution: Azido or cyano derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential as an antimicrobial and antifungal agent
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 7-(2-bromophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Ethyl 7-(2-fluorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
- Ethyl 7-(2-methylphenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide
Uniqueness
Ethyl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate 1,1-dioxide is unique due to the presence of the 2-chlorophenyl group, which imparts specific chemical and biological properties. This group influences the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
ethyl 7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO4S/c1-2-20-14(17)16-8-7-13(21(18,19)10-9-16)11-5-3-4-6-12(11)15/h3-6,13H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBKPJDCDNKEQPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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